

BTR-1 in Focus: A Comparative Analysis of Anticancer Efficacy Among Rhodanine Compounds

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Compound of Interest

Compound Name: *BTR-1*

Cat. No.: *B15581746*

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A comprehensive analysis of the rhodanine derivative **BTR-1** (5-Benzylidene-3-ethyl rhodanine) reveals its potent anticancer activity, positioning it as a significant compound of interest within its chemical class. This guide provides a comparative overview of **BTR-1**'s efficacy against other notable rhodanine-based compounds, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.

Unveiling BTR-1: A Potent Agent in Cancer Cell Inhibition

BTR-1, chemically identified as 5-Benzylidene-3-ethyl rhodanine, has demonstrated significant cytotoxic effects against various cancer cell lines. It is recognized as an active anti-cancer agent that triggers apoptosis (programmed cell death) and induces cell cycle arrest, specifically in the S phase, thereby inhibiting DNA replication in cancer cells.

Comparative Efficacy of Rhodanine Derivatives

The following table summarizes the in vitro anticancer activity of **BTR-1** and other selected rhodanine derivatives against various human cancer cell lines. The data is presented as IC50

values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound	Chemical Name	Cancer Cell Line	IC50 (μM)	Reference
BTR-1	5-Benzylidene-3-ethyl rhodanine	CEM (Leukemia)	<10	[1]
CEM (Leukemia)	8 (48h), 6 (72h)	[1]		
Compound 14	5-[4-(arylmethylidene amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-one	MCF-7 (Breast)	7.67 μg/mL	[2]
Compound 15	5-[4-(arylmethylidene amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-one	MCF-7 (Breast)	11.7 μg/mL	[2]
Compound 25	Rhodanine-containing sorafenib analog	A549 (Lung)	0.8	[2]
H460 (Lung)	1.3	[2]		
HT29 (Colon)	2.8	[2]		
Compound 29	Furochromone-rhodanine hybrid	MCF-7 (Breast)	1.732	[2]
MDA-MB-231 (Breast)	2.912	[2]		

Compound 32	Benzimidazole– rhodanine conjugate	HL-60 (Leukemia)	0.21	[2]
MDA-MB-201 (Breast)	0.33	[2]		
Raji (Lymphoma)	1.23	[2]		
A549 (Lung)	2.67	[2]		
Compound 38	4-[5-(4'-N,N- dimethylaminobe nzylidene)- rhodanine]- butyric acid	A2780 (Ovarian)	4.4	[2]
A2780cisR (Ovarian)	3.3	[2]		
Compound 120	(Z)-2-(5- benzylidene-4- oxo-2- thioxothiazolidin- 3-yl)-N- phenylacetamide derivative	A549 (Lung)	7.0	[3]
PC-3 (Prostate)	20.3	[3]		
HepG2 (Liver)	Not specified	[3]		

Experimental Protocols

The majority of the cited in vitro cytotoxicity data was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

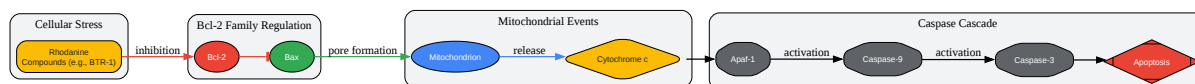
MTT Assay Protocol

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well) and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the rhodanine compounds (typically in a range from 0.1 to 100 μM) and a vehicle control (e.g., DMSO).
- **Incubation:** The plates are incubated for a specified period, generally 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO_2 .
- **MTT Addition:** After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
- **Formazan Solubilization:** The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells. The IC_{50} value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Rhodanine derivatives, including **BTR-1**, exert their anticancer effects through the induction of apoptosis. A key signaling pathway implicated in this process is the intrinsic, or mitochondrial, pathway of apoptosis.

Apoptosis Induction Pathway

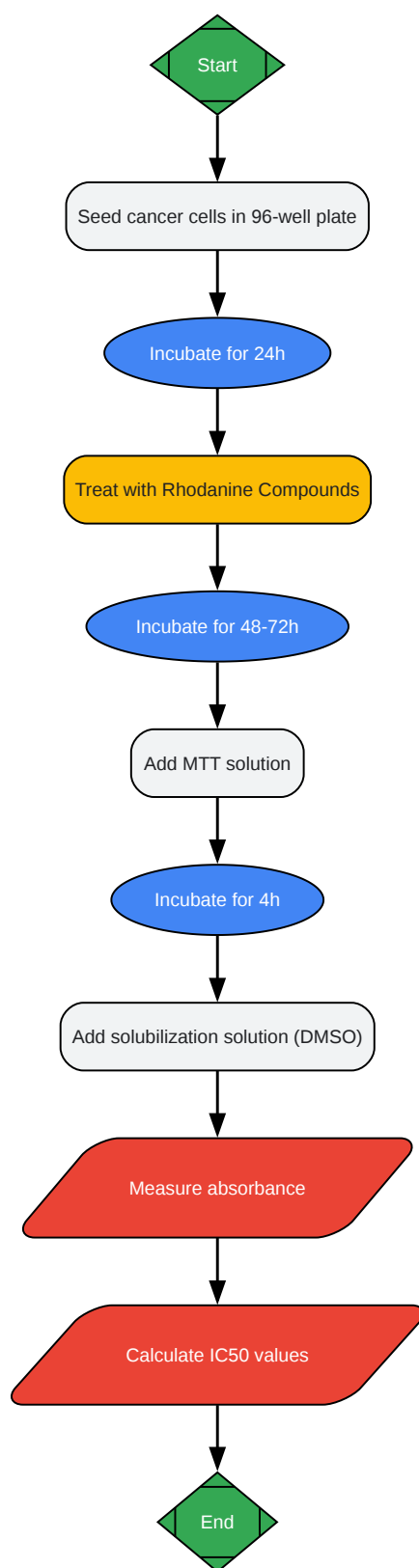


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Caption: Intrinsic apoptosis pathway induced by rhodanine compounds.

Many rhodanine derivatives are known to modulate the Bcl-2 family of proteins, which are critical regulators of apoptosis.[2] Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, promoting their survival. By inhibiting these proteins, rhodanine compounds can shift the balance towards pro-apoptotic proteins like Bax, leading to the formation of pores in the mitochondrial membrane. This results in the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis.

Experimental Workflow: MTT Assay



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Caption: General workflow of the MTT assay for cytotoxicity testing.

Conclusion

BTR-1 stands out as a promising anticancer agent within the rhodanine class of compounds. The comparative data presented herein highlights its efficacy and provides a framework for understanding its mechanism of action. Further research into the structure-activity relationships of **BTR-1** and its analogs could lead to the development of more potent and selective anticancer therapeutics. The detailed experimental protocols and pathway diagrams offer valuable resources for researchers aiming to build upon these findings.

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